4-Aminobenzoic acid sodium salt, 99%

Description

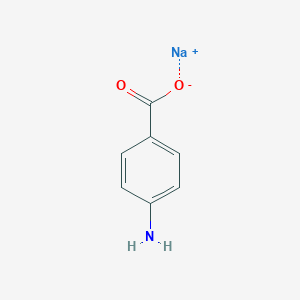

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

555-06-6 |

|---|---|

Molecular Formula |

C7H7NNaO2 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

sodium 4-aminobenzoate |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |

InChI Key |

XTXHHNGLSNTVDF-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N.[Na] |

Other CAS No. |

54287-22-8 555-06-6 |

Pictograms |

Irritant |

Synonyms |

4-Aminobenzoic Acid Monosodium Salt; p-Aminobenzoic Acid Monosodium Salt; p-Aminobenzoic Acid Sodium Salt; Aminobenzoate Sodium; Antergyl; Pabavit; Sodium 4-Aminobenzoate; Sodium p-Aminobenzoate; p-Aminobenzoic Acid Sodium Salt |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Routes for Sodium 4-Aminobenzoate (B8803810)

The primary and most direct route for the synthesis of Sodium 4-aminobenzoate involves the neutralization of its acidic precursor, 4-aminobenzoic acid.

Synthesis from 4-Aminobenzoic Acid Precursors

The formation of Sodium 4-aminobenzoate is typically achieved through a straightforward acid-base reaction. In this process, 4-aminobenzoic acid (PABA) is treated with a sodium base, most commonly sodium hydroxide (B78521) or sodium carbonate. The reaction is generally performed in an aqueous solution, where the acidic proton of the carboxylic acid group on PABA is abstracted by the base, resulting in the formation of the sodium salt and water. The resulting Sodium 4-aminobenzoate is a stable, water-soluble salt. chemicalbook.comhimedialabs.comchemimpex.com This salt is an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. chemicalbook.comgoogle.com

Targeted Functional Group Transformations and Derivative Synthesis

The bifunctional nature of the aminobenzoate moiety allows for targeted reactions at either the amino or the carboxylate group, leading to a diverse array of derivatives.

Acylation and Esterification Reactions of Aminobenzoate Moieties

The amino group of 4-aminobenzoic acid can undergo acylation reactions, for instance with acetic anhydride, to form an amide. nih.gov The carboxylate group is readily converted into esters through reactions with various alcohols.

Fischer esterification is a common method used to produce esters from 4-aminobenzoic acid. researchgate.netlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid. researchgate.netchegg.com The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. libretexts.org For example, the synthesis of benzocaine (B179285) (ethyl 4-aminobenzoate) is a classic illustration of this transformation. researchgate.net

Furthermore, polyethylene (B3416737) glycol (PEG) esters of 4-aminobenzoic acid have been synthesized. rsc.org These PEGylated reagents are valuable for modifying therapeutic proteins, potentially enhancing their properties. rsc.org The synthesis of various alkyl derivatives of PABA can also be achieved using alkylating agents in the presence of a base like potassium carbonate. tandfonline.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 4-Aminobenzoic acid | Ethanol | Sulfuric Acid | Ethyl 4-aminobenzoate (Benzocaine) | researchgate.netchegg.com |

| 4-Aminobenzoic acid | Polyethylene glycol | Not Specified | PEG-4-aminobenzoate | rsc.org |

| Sodium 4-aminobenzoate | 1,3-Dichloropropane | Dimethylformamide | Trimethylene bis(4-aminobenzoate) | chemicalbook.com |

Formation of Hydrazide and Carboxamide Derivatives

The carboxylate functionality of aminobenzoate esters can be converted into hydrazides. For instance, reacting ethyl-4-aminobenzoate with hydrazine (B178648) hydrate (B1144303) in ethanol under reflux yields 4-aminobenzohydrazide. nih.govscispace.comresearchgate.net This hydrazide is a key intermediate for synthesizing a variety of other compounds, including hydrazones and heterocyclic systems like 1,3,4-oxadiazoles. scispace.comresearchgate.netchemicalbook.com

Carboxamide derivatives are also readily synthesized. The reaction of 2-(substituted phenyl) thiazolidine-4-carboxylic acid with amines like p-aminobenzoic acid in the presence of coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-Dimethylaminopyridine (DMAP) yields the corresponding carboxamide derivatives. nih.gov Similarly, carboxamide derivatives of PABA have been synthesized using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with various anilines. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| Ethyl-4-aminobenzoate | Hydrazine hydrate, Ethanol | 4-Aminobenzohydrazide | nih.govscispace.comresearchgate.net |

| 4-Aminobenzohydrazide | Substituted Aldehydes | (E)-4-Amino-N′-(substituted benzylidene) benzohydrazides | researchgate.net |

| 4-Aminobenzoic acid | Anilines, TBTU, 4-methylmorpholine | 3-methylene-2-oxoindoline-5-carboxamide derivatives | researchgate.net |

| 2-(substituted phenyl) thiazolidine-4-carboxylic acid | p-Aminobenzoic acid, EDC.HCl, DMAP | 2-(Substituted phenyl) thiazolidine-4-carboxamide derivatives | nih.gov |

Synthesis of Schiff Bases and Azo-Bridged Compounds

The amino group of 4-aminobenzoic acid is a key functional group for the synthesis of Schiff bases and azo compounds.

Schiff Bases: Schiff bases, or imines, are formed by the condensation reaction between the primary amino group of 4-aminobenzoic acid and an active carbonyl group of an aldehyde or ketone. asianpubs.orgrjptonline.org The reaction is often carried out in a suitable solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. nih.govrjptonline.org A wide variety of aromatic and aliphatic aldehydes have been used to create a diverse library of Schiff bases derived from PABA. asianpubs.orgresearchgate.netrsc.org

Azo-Bridged Compounds: The synthesis of azo compounds from 4-aminobenzoic acid involves a two-step process. First, the amino group is converted into a diazonium salt by reacting it with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C). nih.govunb.ca This diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo-bridged compound. nih.govijisrt.comuobaghdad.edu.iq The color of the resulting azo dye depends on the specific structures of the diazonium salt and the coupling component. unb.ca

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference(s) |

| 4-Aminobenzoic acid | Aromatic Aldehydes | Condensation | Schiff Bases | asianpubs.orgresearchgate.netrsc.org |

| 4-Aminobenzoic acid | Sodium Nitrite / HCl, then Phenol/Aniline | Diazotization-Coupling | Azo Compounds | nih.govijisrt.comuobaghdad.edu.iq |

Reductive Amination Pathways

Reductive amination provides a pathway to synthesize N-substituted derivatives of 4-aminobenzoic acid. preprints.orgresearchgate.net This reaction involves the initial formation of a Schiff base (imine) by reacting PABA with an aldehyde or ketone. The intermediate imine is then reduced in situ to the corresponding secondary amine. preprints.org A common reducing agent for this transformation is sodium borohydride. preprints.org This method has been successfully employed to synthesize a range of 4-(benzylamino)benzoic acid derivatives by reacting PABA with various substituted benzaldehydes. preprints.orgresearchgate.netnih.govresearchgate.net

Conversion to Related Aromatic Structures via Diazotization Reactions

The primary aromatic amine group in sodium 4-aminobenzoate provides a versatile functional handle for the synthesis of a wide array of other substituted aromatic compounds. The key to this versatility lies in its conversion to a diazonium salt, a highly useful intermediate in organic synthesis. This process, known as diazotization, involves treating the aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5°C). lkouniv.ac.inspcmc.ac.in The resulting arenediazonium salt is a valuable precursor because the dinitrogen moiety (N₂) is an excellent leaving group, facilitating its replacement by a wide range of nucleophiles. spcmc.ac.in

The diazotization of 4-aminobenzoic acid (p-aminobenzoic acid or PABA) creates the 4-carboxybenzenediazonium (B3187778) ion. scirp.org This intermediate is central to several synthetic pathways, including the Sandmeyer, Balz-Schiemann, Gomberg-Bachmann, and azo coupling reactions, which allow for the introduction of various functional groups onto the aromatic ring.

Sandmeyer and Related Reactions

The Sandmeyer reaction is a cornerstone of diazonium salt chemistry, enabling the replacement of the diazo group with halides (chloro, bromo) or a cyano group, catalyzed by the corresponding copper(I) salt. nih.govlumenlearning.com This method significantly broadens the synthetic utility of aromatic amines.

Cyanation to form Terephthalic Acid: A notable application is the conversion of 4-aminobenzoic acid to terephthalic acid, a crucial industrial platform chemical. scirp.org The process involves the Sandmeyer cyanation of the diazotized 4-aminobenzoic acid, where the diazonium group is replaced by a nitrile (-CN) group using copper(I) cyanide. scirp.orgresearchgate.net The resulting 4-cyanobenzoic acid is then hydrolyzed to yield terephthalic acid. researchgate.net Research has demonstrated that good conversion rates can be achieved under mild conditions without the use of organic solvents. scirp.orgresearchgate.net To minimize competing side reactions like nitration and hydroxylation, the nitrous acid is best generated in situ before being added to a cold, dilute sulfuric acid solution of the 4-aminobenzoic acid. scirp.org

Halogenation: While the Sandmeyer reaction is effective for introducing chloro and bromo groups, its application to 4-aminobenzoic acid has challenges. lkouniv.ac.innih.gov For instance, the synthesis of 4-chlorobenzoic acid from PABA via this route is often complicated by the formation of 4-hydroxybenzoic acid as a significant by-product, even when a large excess of hydrochloric acid is used. scirp.orgscirp.org This occurs because the diazonium salt of PABA is particularly susceptible to nucleophilic attack by water. scirp.org

Fluorination (Balz-Schiemann Reaction): To introduce a fluorine atom, the Balz-Schiemann reaction is employed. wikipedia.org This reaction involves treating the diazonium salt with fluoroboric acid (HBF₄), which precipitates the aryl diazonium tetrafluoroborate (B81430) salt. lkouniv.ac.inwikipedia.org This isolated salt, upon thermal decomposition, yields the corresponding aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orglibretexts.org This method is the traditional route for producing compounds like 4-fluorobenzoic acid. wikipedia.org

Iodination: The replacement of the diazo group with iodine does not typically require a copper catalyst. The reaction is achieved by warming the diazonium salt solution with an aqueous solution of potassium iodide. lkouniv.ac.inlumenlearning.com

Hydroxylation: The conversion of the diazonium salt of 4-aminobenzoic acid to 4-hydroxybenzoic acid can be achieved by heating the diazonium salt in an aqueous acidic solution. lkouniv.ac.inscirp.org However, as noted, this reaction often occurs as an undesirable side reaction during other transformations like the Sandmeyer chlorination. scirp.org

| Target Compound | Reaction Type | Key Reagents | Notes | Reference |

|---|---|---|---|---|

| 4-Chlorobenzoic acid | Sandmeyer | CuCl, HCl | Formation of 4-hydroxybenzoic acid is a significant side reaction. | scirp.orgscirp.org |

| 4-Bromobenzoic acid | Sandmeyer | CuBr, HBr | Similar to chlorination, susceptible to hydroxylation. | lkouniv.ac.in |

| 4-Fluorobenzoic acid | Balz-Schiemann | 1. HBF₄; 2. Heat | Proceeds via an isolable diazonium tetrafluoroborate salt. | lumenlearning.comwikipedia.org |

| 4-Iodobenzoic acid | Iodination | KI | Does not require a copper(I) catalyst. | lkouniv.ac.in |

| Terephthalic acid | Sandmeyer/Hydrolysis | 1. CuCN, KCN; 2. H₃O⁺, Heat | Two-step process: cyanation followed by hydrolysis of the nitrile. | scirp.orgresearchgate.net |

| 4-Hydroxybenzoic acid | Hydrolysis | H₂O, H⁺, Heat | A versatile method for phenol synthesis. | lkouniv.ac.inscirp.org |

Azo Coupling Reactions

Diazonium salts can act as weak electrophiles in electrophilic aromatic substitution reactions. lkouniv.ac.in They react with highly activated aromatic compounds, such as phenols and anilines, in what is known as an azo coupling reaction. unb.caijisrt.com This reaction forms azo compounds, which feature the characteristic -N=N- linkage (azo group) connecting two aromatic rings. questjournals.orgajchem-a.com These compounds are often intensely colored and are widely used as dyes. unb.caontosight.ai

The reaction with phenols is typically carried out in mildly alkaline conditions (pH 8-11), while coupling with amines is done in mildly acidic to neutral medium. lkouniv.ac.in For example, the diazonium salt derived from 4-aminobenzoic acid can be coupled with various activated methylene (B1212753) compounds or phenols like thymol (B1683141) to produce a range of azo dyes. ijisrt.comquestjournals.org

| Coupling Partner | Resulting Structure Type | Reaction Conditions | Reference |

|---|---|---|---|

| Ethyl cyanoacetate | Arylazo compound | Sodium acetate (B1210297), ethanol | questjournals.org |

| Malononitrile | Arylazo compound | Reaction in situ | questjournals.org |

| 1-Phenyl-3-methyl-5-pyrazolone | Arylazo pyrazolone | Basic ethanolic solution | questjournals.org |

| Thymol | Azo dye | Alkaline conditions | ijisrt.com |

| Ethyl acetoacetate | Azo compound | Diazotization followed by coupling | ajchem-a.com |

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction provides a method for aryl-aryl bond formation, producing biaryl compounds. wikipedia.org In this reaction, the diazonium salt is treated with another aromatic compound (the substrate) in the presence of a base, such as sodium hydroxide. spcmc.ac.insigmaaldrich.com The reaction proceeds through a free radical mechanism. spcmc.ac.in For example, reacting the diazonium salt from 4-aminobenzoic acid with benzene (B151609) would yield 4-phenylbenzoic acid. The original procedure often results in low yields (less than 40%) due to competing side reactions of the diazonium salt. wikipedia.org However, modifications, such as using diazonium tetrafluoroborates with a phase-transfer catalyst, have been developed to improve yields. wikipedia.org

Chemical Reactivity and Reaction Mechanisms

Oxidative and Reductive Transformation Pathways

The presence of the primary aromatic amine makes Sodium 4-aminobenzoate (B8803810) susceptible to oxidation, leading to a variety of transformation products depending on the oxidant and reaction conditions.

Potassium Permanganate (B83412) (KMnO₄): In an acidic medium, 4-aminobenzoic acid is readily oxidized by potassium permanganate. derpharmachemica.com A kinetic study of this reaction revealed that the reaction rate is first order with respect to the concentrations of 4-aminobenzoic acid, the permanganate ion, and the acid. derpharmachemica.com While the amino group is susceptible to oxidation, strong oxidizing agents like KMnO₄ can also oxidize the alkyl side chains of aromatic rings to carboxylic acids. libretexts.orgmasterorganicchemistry.com However, in the case of 4-aminobenzoic acid, the reaction primarily targets the amino group, as the carboxyl group is already in a high oxidation state. The exact products can be complex, ranging from nitroso and nitro compounds to polymeric materials, depending on the stoichiometry and conditions.

Peroxides (e.g., Hydrogen Peroxide, Persulfate): Sodium 4-aminobenzoate can be degraded by advanced oxidation processes (AOPs) that utilize peroxides to generate highly reactive free radicals.

Hydrogen Peroxide (H₂O₂): In the presence of ferrous ions (Fe²⁺), H₂O₂ initiates the Fenton reaction, producing hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can effectively degrade 4-aminobenzoic acid. ijrbat.in The degradation efficiency is dependent on factors such as pH and the concentration of both H₂O₂ and the iron catalyst. ijrbat.in

Persulfate (S₂O₈²⁻): Persulfate ions, typically from sodium persulfate, can be activated by heat, UV light, or transition metals like zero-valent iron (ZVI) to form sulfate (B86663) radicals (SO₄•⁻). ascelibrary.orgwikipedia.org These radicals have a high redox potential and readily oxidize 4-aminobenzoic acid, leading to its complete degradation. ascelibrary.orgresearchgate.net The ZVI/persulfate system has been shown to be highly effective in breaking down the compound in aqueous solutions. ascelibrary.org

The following table summarizes the conditions and outcomes of reactions with these oxidizing agents.

| Oxidizing Agent | Activating Conditions | Key Reactive Species | Primary Outcome for 4-Aminobenzoic Acid |

| Potassium Permanganate (KMnO₄) | Acidic (e.g., H₂SO₄) | MnO₄⁻ | Oxidation of the amino group |

| Hydrogen Peroxide (H₂O₂) | Fe²⁺ (Fenton process) | Hydroxyl Radical (•OH) | Degradation/mineralization |

| Sodium Persulfate (Na₂S₂O₈) | Zero-Valent Iron (ZVI) | Sulfate Radical (SO₄•⁻) | Degradation/mineralization |

Sodium 4-aminobenzoate and its parent acid are recognized for their antioxidant properties, which stem from their ability to scavenge free radicals. researchgate.net This reactivity is crucial in biological systems and industrial applications where the inhibition of oxidative processes is required.

The primary mechanism of free radical scavenging involves the donation of a hydrogen atom from the nitrogen of the amino group to a reactive oxygen species (ROS), such as a hydroxyl radical (•OH). This process neutralizes the radical and generates a more stable aminyl radical (Ar-NH•), which can be further stabilized by resonance within the aromatic ring.

Reaction with Superoxide (B77818): Studies using adrenaline autoxidation as a superoxide-generating system have shown that sodium 4-aminobenzoate can inhibit the formation of superoxide anions (O₂•⁻). researchgate.net This suggests its participation in cellular redox reactions. researchgate.net

Reaction with Hydroxyl Radicals: Electron spin resonance studies have confirmed that 4-aminobenzoic acid reacts with and scavenges hydroxyl radicals. researchgate.net However, it does not appear to react directly with hydrogen peroxide. researchgate.net The scavenging of these highly damaging radicals highlights its protective antioxidant capabilities.

The reaction of Sodium 4-aminobenzoate with halogens and halogenating agents can result in both substitution on the aromatic ring and oxidation of the amino group.

Hypochlorite-Induced Transformations: Sodium hypochlorite (B82951) (NaOCl) is a strong oxidizing agent that reacts readily with 4-aminobenzoic acid. The reaction can proceed via two main pathways:

Oxidative Coupling: The amino group can be oxidized to form nitrogen-centered intermediates that couple to produce colored azo compounds, specifically 4,4'-azodibenzoic acid. This is a form of oxidative N=N bond formation.

Ring Chlorination: The electron-rich aromatic ring is activated by the amino group, making it susceptible to electrophilic substitution by chlorine. This can lead to the formation of various chloro-organic derivatives. The reaction of 4-aminobenzoic acid with hypochlorite has been reported to yield not only the azo-compound but also 2,4,6,2',4',6'-hexachloroazobenzene under certain conditions.

The reaction of a PABA derivative (octyl-dimethyl-para-aminobenzoic acid) with NaOCl also results in the formation of chloro-organic derivatives, confirming the susceptibility of the ring to chlorination.

Coupling and Condensation Reaction Principles

The amino group of Sodium 4-aminobenzoate is a versatile nucleophile and can be chemically transformed into a diazonium group, which is a key intermediate for various coupling reactions.

Aromatic primary amines like 4-aminobenzoate undergo diazotization when treated with nitrous acid (HNO₂) at low temperatures. Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid.

The reaction proceeds as follows:

The primary amino group (-NH₂) attacks the nitrosonium ion (NO⁺) formed from acidified nitrite.

A series of proton transfers and the elimination of a water molecule leads to the formation of a stable arenediazonium salt (Ar-N₂⁺ Cl⁻).

This 4-carboxybenzenediazonium (B3187778) salt is a valuable synthetic intermediate. It can subsequently react with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, in an electrophilic aromatic substitution reaction known as azo coupling. This reaction typically forms a brightly colored azo compound (Ar-N=N-Ar'), which is the structural basis for many dyes and indicators. The formation of these chromogenic (color-producing) products is used in the qualitative and quantitative analysis of compounds that can be diazotized or can act as coupling agents. scirp.org

Oxidative coupling involves the oxidation of the substrate to generate a reactive intermediate (often a radical), which then couples with another molecule. For Sodium 4-aminobenzoate, the amino group is the primary site for this reactivity.

Oxidizing agents can abstract a hydrogen atom or an electron from the amino group to form a radical cation or an aminyl radical. This radical can then couple with another radical or attack another substrate molecule. For example, the oxidation of anilines can lead to the formation of C-C, C-N, or N-N bonds.

As mentioned previously, the oxidation of 4-aminobenzoic acid by sodium hypochlorite to form an azo compound is a classic example of an oxidative N-N coupling reaction. Periodate-mediated oxidative reactions have also been developed for coupling anilines with other electron-rich aromatic species, a principle that applies to 4-aminobenzoate. These reactions are foundational in the synthesis of polymers and complex organic molecules.

Nucleophilic Substitution Reaction Dynamics

The nucleophilic substitution dynamics of sodium 4-aminobenzoate are primarily characterized by reactions involving its two key functional groups: the amino group and the carboxylate group. The amino group can be transformed into an excellent leaving group, facilitating nucleophilic aromatic substitution, while the carboxylate group can act as a nucleophile or be the site of nucleophilic acyl substitution.

Nucleophilic Aromatic Substitution via Diazonium Intermediates

The aromatic amino group of 4-aminobenzoic acid (pABA), the parent acid of sodium 4-aminobenzoate, is not a suitable leaving group for nucleophilic aromatic substitution. However, it can be readily converted into a diazonium salt, which is an excellent leaving group (N₂ gas). This transformation enables a variety of nucleophilic substitution reactions on the aromatic ring.

The process, known as diazotization, involves treating an acidic solution of pABA with sodium nitrite at low temperatures (0–5 °C) to form the corresponding arenediazonium salt lumenlearning.com. This intermediate is highly unstable and readily undergoes substitution when a nucleophile is introduced, often with the aid of a copper(I) salt catalyst in what is known as the Sandmeyer reaction wikipedia.orgorganic-chemistry.org. The mechanism is considered a radical-nucleophilic aromatic substitution (SRNAr), initiated by a one-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the loss of nitrogen gas wikipedia.org.

Detailed research into the diazotization of pABA has revealed specific dynamic challenges. The diazonium salt of pABA is exceptionally sensitive to nucleophilic attack by water scirp.orgscirp.org. This high reactivity leads to the formation of 4-hydroxybenzoic acid as a significant by-product, which competes with the desired substitution. For instance, attempts to synthesize 4-chlorobenzoic acid via this method are complicated by substantial hydroxylation, even when a large excess of hydrochloric acid is used scirp.orgscirp.org.

Despite these challenges, specific nucleophiles can be successfully introduced onto the aromatic ring with careful control of reaction conditions. In the synthesis of 4-cyanobenzoic acid, the diazonium salt is transferred to a solution containing a copper(I) cyanide complex. This cyanation requires meticulous control of temperature and pH to minimize competing side reactions like hydroxylation and nitration scirp.org. The resulting 4-cyanobenzoic acid can then be hydrolyzed to produce sodium terephthalate (B1205515) scirp.orgscirp.org.

| Starting Material | Reagents | Nucleophile | Key Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Aminobenzoic acid | 1. NaNO₂, H₂SO₄ 2. CuCN, NaCN, NaHCO₃ 3. NaOH (hydrolysis) | CN⁻ (Cyanide) | Diazotization at 0-5°C; careful pH and temperature control during cyanation; subsequent heating under reflux. | Sodium terephthalate | ~82% | scirp.orgscirp.org |

| 4-Aminobenzoic acid | 1. NaNO₂, H₂SO₄ 2. H₂O (from solvent) | H₂O (Water) | Diazotization followed by heating under reflux for 5 hours. | 4-Hydroxybenzoic acid | Significant by-product; 61% yield in a related synthesis. | scirp.orgscirp.org |

| 4-Aminobenzoic acid | 1. NaNO₂, HCl 2. CuCl | Cl⁻ (Chloride) | Standard Sandmeyer conditions. | 4-Chlorobenzoic acid | Low yield due to competing hydroxylation. | scirp.orgscirp.org |

Nucleophilic Acyl Substitution at the Carboxyl Group

The carboxylate group of sodium 4-aminobenzoate allows for nucleophilic acyl substitution reactions to occur, where the compound can act as either the nucleophile or the electrophilic substrate (as its parent acid).

Carboxylate as the Nucleophile (O-Alkylation): The 4-aminobenzoate anion is a nucleophile that can react with an electrophile, such as an alkyl halide, in a standard Sₙ2 reaction. In this process, the oxygen atom of the carboxylate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming an ester. This O-alkylation is a common method for synthesizing esters from carboxylate salts.

Carbonyl Carbon as the Electrophile (Esterification): In the presence of a strong acid catalyst, the parent compound, 4-aminobenzoic acid, can undergo Fischer esterification with an alcohol libretexts.orgresearchgate.net. The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon researchgate.net. After a series of proton transfers, a molecule of water is eliminated, yielding the ester. For the esterification of p-aminobenzoic acid, a stoichiometric amount of acid is often required because the basic amino group consumes the acid catalyst researchgate.net. The reaction is typically performed by heating the mixture to reflux. The product, an ester like ethyl 4-aminobenzoate (Benzocaine), is often precipitated from the reaction mixture by neutralization with a weak base such as sodium carbonate solution libretexts.orgresearchgate.net.

| Reaction Type | Substrate | Reagents | Nucleophile | Key Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Fischer Esterification | 4-Aminobenzoic acid | Ethanol (B145695), conc. H₂SO₄ | Ethanol | Gentle reflux for 60-75 minutes, followed by neutralization with 10% Na₂CO₃. | Ethyl 4-aminobenzoate | libretexts.orgresearchgate.net |

| O-Alkylation (Sₙ2) | Sodium 4-aminobenzoate | Ethyl Bromide | 4-Aminobenzoate anion | Typically requires a polar aprotic solvent. | Ethyl 4-aminobenzoate | General Sₙ2 Mechanism |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) Applications

Analysis of Alkali Metal Salts and Ligand Coordination Modes

The formation of the sodium salt of 4-aminobenzoic acid induces characteristic shifts in the vibrational spectra, which are indicative of the coordination between the alkali metal and the carboxylate group. nih.gov In the FT-IR spectrum of Sodium 4-aminobenzoate (B8803810), the positions of the bands corresponding to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group are particularly informative. The separation (Δν) between these two bands provides insight into the coordination mode of the carboxylate ligand.

Compared to the parent 4-aminobenzoic acid, the disappearance of the C=O stretching band of the carboxylic acid and the appearance of the characteristic νas(COO⁻) and νs(COO⁻) bands confirm the deprotonation and salt formation. nih.gov Studies on a series of alkali metal 4-aminobenzoates have shown that the wavenumbers and intensities of these bands change systematically with the identity of the metal cation. nih.gov Furthermore, the bands associated with the amino group (-NH₂) are also affected. Shifts in the N-H stretching vibrations to lower wavenumbers in the sodium salt compared to the free acid suggest the involvement of the amino group in intermolecular interactions. cam.ac.uk

| Vibrational Mode | 4-Aminobenzoic Acid (cm⁻¹) | Sodium 4-aminobenzoate (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | ~1686 | Absent | Carboxylic Acid Carbonyl Stretch |

| νas(COO⁻) | - | ~1552 | Asymmetric Carboxylate Stretch |

| νs(COO⁻) | - | ~1379-1418 | Symmetric Carboxylate Stretch |

| ν(N-H) | ~3400-3200 | Shifted to lower wavenumbers | Amino Group Stretch |

Elucidation of Molecular and Supramolecular Organization

FT-IR spectroscopy is also instrumental in understanding the higher-level organization of Sodium 4-aminobenzoate in the solid state. The formation of the salt drastically alters the supramolecular structure compared to the parent acid. drugbank.com In solid 4-aminobenzoic acid, molecules typically form hydrogen-bonded dimers via their carboxylic acid groups. Upon conversion to the sodium salt, this arrangement is replaced by a network of interactions. drugbank.com New hydrogen bonds are formed between the oxygen atoms of the carboxylate anions and the protons of the amino groups of neighboring molecules. drugbank.com This change in the hydrogen-bonding network is a key feature of the supramolecular organization of the salt. drugbank.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of the atomic nuclei within the Sodium 4-aminobenzoate molecule. Both ¹H and ¹³C NMR are used to analyze the structure and the electronic perturbations caused by the presence of the sodium ion.

Probing Electronic System Perturbations in Alkali Metal Aminobenzoates

The substitution of the acidic proton with a sodium ion significantly perturbs the electronic system of the 4-aminobenzoate molecule. nih.gov This perturbation is clearly observable through changes in the chemical shifts (δ) in both the ¹H and ¹³C NMR spectra when compared to the parent 4-aminobenzoic acid. nih.gov

In the ¹H NMR spectrum, the protons on the aromatic ring of Sodium 4-aminobenzoate exhibit shifts that are different from those in 4-aminobenzoic acid. nih.gov Similarly, in the ¹³C NMR spectrum, the chemical shifts of the carbon atoms, particularly the carboxylate carbon (C-COO⁻) and the carbon atom to which it is attached (C-1), are altered. nih.gov The changes in these chemical shifts along the series of alkali metal aminobenzoates (from lithium to cesium) indicate that the nature of the cation influences the electron density distribution throughout the aromatic ring and the carboxylate group. nih.gov

| Carbon Atom | 4-Aminobenzoic Acid (ppm) chemspider.com | Sodium 4-aminobenzoate (ppm) | Observed Shift (Δδ) |

|---|---|---|---|

| C-COO⁻ (Carboxylate) | 167.9 | Shifted | Change reflects deprotonation and ionic interaction |

| C-1 (ipso-Carboxyl) | 117.3 | Shifted | Reflects electronic perturbation |

| C-4 (ipso-Amino) | 153.5 | Shifted | Reflects electronic perturbation |

Specific numerical shift data for Sodium 4-aminobenzoate is dependent on experimental conditions; the table indicates the expected qualitative shifts based on research. nih.govchemspider.com

X-ray Diffraction Analysis for Structural Elucidation

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is a powerful, non-destructive technique that yields detailed information about the internal lattice of a crystalline substance. caymanchem.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise location of each atom in the unit cell. This allows for the accurate measurement of bond lengths and bond angles, providing an unambiguous depiction of the molecular geometry. caymanchem.com

For Sodium 4-aminobenzoate, a single-crystal X-ray diffraction study would reveal the coordination environment of the sodium ion, including its distances to the oxygen atoms of the carboxylate group and potentially to atoms of neighboring molecules or water of crystallization. It would also provide the exact geometry of the 4-aminobenzoate anion within the crystal lattice. While this technique is fundamentally important for a complete structural characterization, specific crystallographic data containing precise bond lengths and angles for Sodium 4-aminobenzoate is not available in the reviewed scientific literature. Such a study would be necessary to complete the structural picture provided by spectroscopic methods.

Examination of Polymorphism and Temperature-Dependent Structural Transitions

The existence of polymorphism, where a compound crystallizes into multiple distinct crystal structures, is a critical factor in determining its physicochemical properties. While comprehensive studies specifically detailing the polymorphic forms of sodium 4-aminobenzoate are not extensively documented in publicly accessible literature, the behavior of its parent compound, p-aminobenzoic acid (pABA), provides a foundational model. pABA is known to exhibit at least two well-characterized polymorphs, designated α and β.

The nucleation and growth of these pABA polymorphs are highly dependent on experimental conditions such as solvent choice and supersaturation levels. It is hypothesized that the 4-aminobenzoate anion, a constituent of the sodium salt, would exhibit similar self-association behaviors that could lead to polymorphism in the salt form as well. Temperature is a key variable that can induce structural transitions between polymorphic forms. Techniques like differential scanning calorimetry (DSC) can detect such phase transitions, which manifest as endothermic or exothermic events. For sodium 4-aminobenzoate, which is reported to be stable at high temperatures with a melting point above 300°C, any polymorphic transitions would likely occur below this decomposition temperature. High-temperature X-ray diffraction (HT-XRD) would be the definitive technique to identify and characterize changes in the crystal lattice as a function of temperature, revealing alterations in unit cell parameters, space group, and atomic coordinates that signify a polymorphic transformation.

Characterization of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

The crystal architecture of aminobenzoates is governed by a network of non-covalent interactions, primarily hydrogen bonding and π-π stacking. In the 4-aminobenzoate anion, the amino group (-NH₂) acts as a hydrogen bond donor, while the carboxylate group (-COO⁻) is a strong hydrogen bond acceptor.

Hydrogen Bonding: In the solid state, extensive intermolecular hydrogen bonds are expected. The N-H protons of the amino group can form strong N-H···O bonds with the oxygen atoms of the carboxylate groups of neighboring molecules. This interaction is fundamental to the formation of stable, extended networks. The presence and geometry of these hydrogen bonds are precisely determined using single-crystal X-ray diffraction, which provides atomic coordinates and allows for the calculation of bond distances and angles.

π-π Stacking: The aromatic nature of the benzene (B151609) ring in sodium 4-aminobenzoate facilitates π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing significantly to the crystal's cohesive energy. The stacking can adopt various geometries, such as face-to-face or offset arrangements. Studies on the parent pABA have shown that the balance between hydrogen bonding and π-π stacking is delicate and can be influenced by the surrounding chemical environment, which in turn dictates the resulting polymorphic form. In aqueous environments, water molecules can mediate hydrogen bonds, promoting π-π stacking between pABA molecules, whereas in organic solvents, direct hydrogen bonding between solute molecules tends to dominate.

These intermolecular forces create a supramolecular assembly that dictates the material's macroscopic properties, including its thermal stability and solubility.

Complementary Spectroscopic and Microscopic Techniques

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules. The spectrum of sodium 4-aminobenzoate is characterized by strong absorption in the ultraviolet region, arising from electronic transitions within the 4-aminobenzoate anion. The chromophore consists of a benzene ring substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylate group (-COO⁻).

The primary electronic transitions observed are π → π* transitions associated with the aromatic system. The presence of the amino group causes a bathochromic (red) shift in the absorption bands compared to unsubstituted benzoate (B1203000), due to the donation of electron density into the ring. A key absorption maximum for sodium 4-aminobenzoate has been reported at approximately 284 nm. caymanchem.com This corresponds to the primary π → π* transition of the conjugated system. For comparison, the parent p-aminobenzoic acid exhibits absorption maxima around 278-280 nm. sphinxsai.comsielc.com

Table 1: UV-Vis Absorption Maxima (λmax)

| Compound | λmax (nm) | Solvent/Method |

| Sodium 4-aminobenzoate | 284 | PBS (pH 7.2) caymanchem.com |

| p-Aminobenzoic Acid | 280 | Methanol (B129727) sphinxsai.com |

| p-Aminobenzoic Acid | 278 | Not Specified sielc.com |

These optical properties are the reason for the use of related PABA derivatives in sunscreen formulations, as they effectively absorb UVB radiation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. While sodium 4-aminobenzoate is not itself a radical, EPR spectroscopy is highly relevant for studying its behavior in redox processes, such as its antioxidant activity or its degradation pathways under UV irradiation.

Studies on the parent compound, p-aminobenzoic acid (PABA), have utilized EPR to demonstrate its ability to react with and neutralize radical species. For instance, EPR has been used to show that PABA reacts with hydroxyl radicals (•OH). researchgate.net In such experiments, a spin trap is often used to convert highly reactive, short-lived radicals into more stable radical adducts that can be easily detected and characterized by EPR.

Furthermore, if sodium 4-aminobenzoate were to be part of a complex with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺), EPR would be a primary tool for characterizing the electronic structure and coordination environment of the metal center. rsc.org Therefore, while no EPR signals are expected from the pure, stable compound, the technique is indispensable for investigating its radical scavenging properties and its interactions with other paramagnetic entities.

Thermoanalytical Techniques (TGA, DSC) in Complex Characterization

Thermoanalytical techniques are essential for determining the thermal stability, decomposition profile, and phase transitions of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For sodium 4-aminobenzoate, TGA can be used to determine the onset of thermal decomposition. The compound is known to be highly thermally stable, with a reported melting/decomposition point above 300°C. chemicalbook.comsigmaaldrich.com A TGA thermogram would show a stable mass up to this temperature, followed by a sharp or multi-step mass loss corresponding to the decomposition of the molecule. The evolved gases during decomposition, such as carbon dioxide from the carboxylate group, can be identified by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events like melting, crystallization, and solid-state phase transitions. A DSC scan of sodium 4-aminobenzoate would show a large endothermic peak corresponding to its melting and decomposition. researchgate.net If the compound possesses multiple polymorphs, DSC could potentially detect the solid-solid phase transitions between them at temperatures below the final decomposition. The enthalpy associated with these transitions provides critical thermodynamic data about the relative stabilities of the different forms. For hydrated forms of the salt, DSC would also show an initial endotherm corresponding to the loss of water molecules.

Table 2: Thermal Properties

| Property | Value | Technique | Reference |

| Melting/Decomposition | >300 °C | Not Specified | chemicalbook.comsigmaaldrich.com |

| Thermal Events | Complex dehydration/decomposition endotherms | DSC | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to investigate the properties of the 4-aminobenzoate (B8803810) moiety. These calculations offer a detailed understanding of the molecule's electronic characteristics and vibrational behavior.

DFT calculations have been used to predict the electronic structure of molecules containing the 4-aminobenzoate group. Studies on related molecules like ethyl 4-aminobenzoate and p-aminobenzoic acid provide valuable data. The electronic properties, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are critical in determining the molecule's reactivity. nih.govresearchgate.net The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule.

Key electronic properties calculated using DFT for related aminobenzoate structures are summarized below.

| Parameter | Description | Typical Calculated Values |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -6.1 eV to -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.2 eV to -1.5 eV |

| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO, indicating chemical reactivity. | ~4.6 eV to 4.9 eV |

| Dipole Moment (µ) | A measure of the polarity of the molecule. | ~4.8 D to 6.1 D |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | ~3.6 eV to 3.8 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | ~2.3 eV to 2.45 eV |

Data compiled from studies on ethyl 4-aminobenzoate and p-aminobenzoic acid. nih.govresearchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis, another aspect of DFT studies, reveals details about charge transfer and intramolecular interactions within the molecule. nih.govresearchgate.net

DFT calculations are instrumental in assigning the vibrational modes observed in Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.govresearchgate.net Theoretical frequency calculations for the 4-aminobenzoate structure show good agreement with experimental data, allowing for a complete vibrational assignment. nih.govresearchgate.net For instance, the characteristic vibrational frequencies for the NH₂ group, such as asymmetric and symmetric stretching, have been computationally identified. researchgate.net

While specific DFT studies on the coordination geometries of sodium 4-aminobenzoate are not extensively detailed in the provided context, the principles of DFT are widely applied to model the interaction between metal ions and organic ligands. In the case of sodium 4-aminobenzoate, DFT could be used to model the ionic interaction between the sodium cation and the carboxylate anion of the 4-aminobenzoate. Furthermore, studies on the adsorption of p-aminobenzoic acid on surfaces, which involve coordination-like interactions, have been successfully modeled using DFT, indicating the utility of this method for understanding bonding. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on the behavior of sodium 4-aminobenzoate, particularly in relation to its optical and electrochemical properties.

Computational studies have explored the nonlinear optical (NLO) properties of materials containing the 4-aminobenzoate moiety. nasc.ac.indntb.gov.ua DFT is a common method to calculate NLO parameters such as the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netnasc.ac.in These parameters are crucial for identifying materials with potential applications in optoelectronics. nasc.ac.in For instance, in a study on quinolinium 4-aminobenzoate, computational analysis using DFT supported the experimental findings of its NLO activity. nasc.ac.in The intramolecular charge transfer, often from the amino group to the aromatic ring and carboxylate group, is a key factor contributing to the NLO response. nasc.ac.in

| NLO Parameter | Description |

| Dipole Moment (μ) | Measures the separation of positive and negative charges in a molecule. |

| Polarizability (α) | Describes the tendency of the molecular electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. |

The relationship between the electronic structure of sodium 4-aminobenzoate and its electrochemical oxidation potential has been a subject of theoretical investigation. acs.org The presence of the electron-donating amino group in the para position to the carboxylate group has a significant impact on the molecule's oxidation potential. acs.org This is due to the p-π conjugation, which raises the energy of the highest occupied molecular orbital (HOMO), thereby lowering the potential required for oxidation. acs.org

Molecular engineering of sodium para-aminobenzoate (PABZ-Na) has demonstrated a reduced oxidation plateau, making it a subject of interest in electrochemical applications. acs.org The electrochemical oxidation potential of aniline (B41778) derivatives is generally influenced by the nature of the substituents on the aromatic ring; electron-donating groups tend to lower the oxidation potential. mdpi.com This principle is directly applicable to sodium 4-aminobenzoate, where the amino group facilitates oxidation. acs.org

Coordination Chemistry of Aminobenzoate Ligands

Synthesis and Structural Characterization of Metal-Aminobenzoate Complexes

The synthesis of metal-aminobenzoate complexes is typically achieved through the reaction of a corresponding metal salt with 4-aminobenzoic acid or its deprotonated form, sodium 4-aminobenzoate (B8803810), in a suitable solvent system. The resulting structures are highly dependent on the choice of metal ion, the reaction conditions, and the presence of any ancillary ligands.

Transition Metals: 4-Aminobenzoate readily forms complexes with a variety of transition metals, including but not limited to manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The synthesis of these complexes often involves the reaction of a bivalent transition metal salt with p-aminobenzoate in aqueous or alcoholic solutions. The general formula for many of these hydrated complexes is M(L)₂·nH₂O, where M is the transition metal, L is the p-aminobenzoate ligand, and n is the number of water molecules. For instance, complexes with the formulas Mn(L)₂, Co(L)₂, Ni(L)₂·H₂O, Cu(L)₂·2H₂O, and Zn(L)₂·1.5H₂O have been synthesized and characterized. unesp.br In some cases, solvent-free mechanochemical methods, such as co-grinding a metal salt like cobalt(II) chloride hexahydrate with primary aromatic amines, have also been employed to produce solid coordination compounds. researchgate.net

The structural characterization of these complexes, often accomplished through single-crystal X-ray diffraction, reveals a range of coordination environments. For example, a nickel(II) complex with a macrocyclic ligand and 4-aminobenzoate has been characterized, showing the versatility of the ligand in more complex systems. researchgate.net

Lanthanides: The coordination chemistry of 4-aminobenzoate with lanthanide ions (Ln³⁺) is of particular interest due to the potential for luminescent materials. The synthesis of these complexes typically involves the reaction of a lanthanide salt with a modified 4-aminobenzoate ligand in solution. For example, a series of lanthanide complexes with the ligand 4-(dipyridin-2-yl)aminobenzoic acid (HL) have been synthesized, resulting in one-dimensional coordination polymers with general formulas {[Eu(L)₃(H₂O)₂]}n and {[Tb(L)₃(H₂O)]·(H₂O)}n. nih.gov These complexes exhibit strong luminescence, with the ligand acting as an "antenna" to sensitize the lanthanide ion's emission. nih.gov The efficiency of this energy transfer is dependent on the energy gap between the triplet state of the ligand and the emissive excited state of the lanthanide ion. nih.gov

Binuclear lanthanide complexes have also been prepared, such as a La(III) complex with 2-aminobenzoic acid, which was characterized by X-ray crystallography to have an anti-prismatic geometry around the lanthanum ions. tandfonline.com The photophysical properties of these lanthanide complexes are a key area of research, with studies focusing on their luminescence lifetimes and quantum yields. researchgate.net

The coordination environment of metal-4-aminobenzoate complexes can be further modified by the introduction of co-ligands, leading to the formation of binary and ternary complexes with distinct structures and properties. These co-ligands are often neutral bidentate ligands such as 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bipy).

For instance, ternary complexes of lanthanides like terbium (Tb), europium (Eu), and lanthanum (La) with aminobenzoic acid and phenanthroline have been synthesized and studied. ciac.jl.cn In the realm of transition metals, two coordination polymers have been constructed using 3-aminobenzoate (B8586502) and 4,4'-bipyridine (B149096) with zinc(II) and manganese(II). tandfonline.com The zinc complex, Zn(abz)(bipy), forms a 2D-layered network, while the manganese complex exhibits a 3D supramolecular grid. tandfonline.com

The synthesis of these mixed-ligand complexes often involves a one-pot reaction where the metal salt, 4-aminobenzoate, and the co-ligand are combined in a suitable solvent. The resulting structures can be influenced by the stoichiometry of the reactants and the reaction conditions. For example, mixed-ligand complexes of Co(II) and Ni(II) with thiodiacetate and either 1,10-phenanthroline or 2,2'-bipyridine have been investigated in aqueous solutions. researchgate.net Similarly, mixed copper complexes with L-citrulline and phenanthroline or bipyridine have been synthesized and characterized. nih.gov

Elucidation of Ligand Coordination Modes and Geometrical Structures

The 4-aminobenzoate ligand can coordinate to metal centers in several ways, leading to a variety of geometrical structures. The primary coordination sites are the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group.

The carboxylate group can coordinate in a monodentate , bidentate chelating , or bidentate bridging fashion. In the monodentate mode, only one of the carboxylate oxygen atoms binds to the metal center. In the bidentate chelating mode, both oxygen atoms of the carboxylate group bind to the same metal ion, forming a four-membered ring. The bidentate bridging mode involves each oxygen atom of the carboxylate group coordinating to a different metal ion, thus linking metal centers together to form dimers, chains, or higher-dimensional networks. For example, FTIR spectroscopy has been used to identify the bidentate bridging mode in a series of europium(III) complexes with 4-halogenobenzoate ligands. rsc.org

The amino group can also coordinate directly to the metal center. The involvement of the amino group in coordination is often observed in complexes with strontium and barium. ias.ac.in In some cases, the 4-aminobenzoate ligand can act as a tridentate ligand, coordinating through both carboxylate oxygens and the amino nitrogen. This is seen in the structure of sodium 4-amino-2-hydroxybenzoate (B10774363) dihydrate, where the ligand links sodium ions to form a polymeric chain. tandfonline.com

The following table summarizes some of the observed coordination modes of the aminobenzoate ligand:

| Coordination Mode | Description | Example Metal Ions |

| Monodentate Carboxylate | One oxygen of the carboxylate group binds to the metal center. | Transition metals, Lanthanides |

| Bidentate Chelating Carboxylate | Both oxygens of the carboxylate group bind to the same metal center. | Alkaline earth metals, Transition metals |

| Bidentate Bridging Carboxylate | The two oxygens of the carboxylate group bind to two different metal centers. | Lanthanides, Transition metals |

| Amino Group Coordination | The nitrogen atom of the amino group binds to the metal center. | Alkaline earth metals, Transition metals |

| Tridentate (O, O, N) | Both carboxylate oxygens and the amino nitrogen bind to metal centers. | Alkali metals |

Advanced Characterization of Coordination Compounds

A suite of advanced analytical techniques is employed to fully characterize the structure, composition, and properties of metal-4-aminobenzoate complexes.

Spectroscopic Techniques provide valuable insights into the coordination environment and electronic properties of the complexes.

Infrared (IR) Spectroscopy is particularly useful for determining the coordination mode of the carboxylate group. The difference in the stretching frequencies of the asymmetric (νₐₛ) and symmetric (νₛ) vibrations of the COO⁻ group (Δν = νₐₛ - νₛ) can distinguish between monodentate, bidentate chelating, and bidentate bridging coordination. researchgate.net Shifts in the N-H stretching vibrations can indicate the involvement of the amino group in coordination or hydrogen bonding. researchgate.net

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the complex. For transition metal complexes, d-d transitions can provide information about the coordination geometry. For lanthanide complexes, the sharp f-f transition bands can be observed, and changes in these bands upon complexation can be used to probe the coordination environment. ripublication.comresearchgate.netosti.gov The UV-Vis spectra of lanthanide complexes are often characterized by sharp, line-like absorption bands. nih.gov

Luminescence Spectroscopy is a powerful tool for characterizing lanthanide complexes. The emission spectra reveal the characteristic sharp emission lines of the lanthanide ion, and measurements of luminescence lifetime and quantum yield provide information about the efficiency of the energy transfer from the ligand to the metal ion. nih.govresearchgate.net

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) , are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration and decomposition processes. unesp.brlibretexts.org DSC measures the heat flow to or from a sample as it is heated, allowing for the determination of enthalpies of dehydration and phase transitions. researchgate.net Evolved Gas Analysis (EGA), often coupled with TGA, can identify the gaseous products released during thermal decomposition. researchgate.net

The following table provides an overview of the application of these advanced characterization techniques:

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths and angles, coordination geometry. |

| Infrared (IR) Spectroscopy | Coordination mode of the carboxylate group, involvement of the amino group. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (d-d and f-f), coordination environment. |

| Luminescence Spectroscopy | Emission properties, energy transfer efficiency, luminescence lifetime, quantum yield. |

| Thermal Analysis (TGA/DSC) | Thermal stability, dehydration, decomposition pathways, presence of solvent molecules. |

Electrochemical Behavior and Sensor Development

Electrooxidation and Redox Properties of Sodium 4-Aminobenzoate (B8803810)

The electrooxidation of 4-aminobenzoate primarily involves the amino group attached to the aromatic ring. The process initiates with the formation of an amine cation radical, which can then undergo further reactions, including polymerization. acs.org

The oxidation potential of aminobenzoic acids is significantly influenced by the electronic properties and relative positions (regiochemistry) of the amino (-NH₂) and carboxyl (-COOH) groups on the benzene (B151609) ring.

The amino group is an electron-donating group, which increases the electron density of the aromatic ring and generally lowers the oxidation potential, making the molecule easier to oxidize. Conversely, the carboxyl group is an electron-withdrawing group, which deactivates the aromatic system with respect to electrophilic substitution and increases the oxidation potential. uc.pt This electronic competition means a higher potential is required to oxidize aminobenzoic acid monomers compared to aniline (B41778). uc.pt

Research into using sodium carboxylates as pre-sodiation additives for batteries has demonstrated these effects quantitatively. The electrochemical oxidation potential can be manipulated by the electronic effect and regiochemistry of the functional group. acs.org Specifically, the presence of the electron-donating para-NH₂ group, combined with the conjugated aromatic structure, results in a molecularly engineered sodium para-aminobenzoate (PABZ-Na) with a reduced oxidation plateau of 3.45 V. acs.org This is a significantly lower potential compared to other sodium carboxylates like sodium oxalate (B1200264) (4.41 V), making it more suitable for applications where electrolyte decomposition at high voltages is a concern. nih.gov The oxidation of 4-aminobenzoic acid (4-ABA) has also been observed at 0.82 V on a multi-walled carbon nanotube-modified glassy carbon electrode (MWCNTs/GCE) in a pH 7.0 phosphate (B84403) buffer, demonstrating the influence of electrode material and solution conditions on the measured potential. mdpi.com

The regiochemistry, or the isomeric position of the amino group, also plays a critical role. Studies comparing the electropolymerization of 2-amino-, 3-amino-, and 4-aminobenzoic acid show that they possess different voltammetric characteristics, indicating distinct redox properties. uc.ptresearchgate.net The polymer derived from 4-aminobenzoic acid exhibits a less reversible, single redox transition compared to the two highly reversible transitions seen for the polymer of 2-aminobenzoic acid. researchgate.net This highlights how the position of the substituent group alters the electronic structure and, consequently, the electrochemical behavior of the molecule and its resulting polymer.

Table 1: Oxidation Potentials of 4-Aminobenzoic Acid and Related Compounds Under Various Conditions

| Compound | Oxidation Potential | Electrode/Conditions | Reference |

|---|---|---|---|

| Sodium 4-aminobenzoate (PABZ-Na) | 3.45 V (vs. Na/Na⁺) | As a pre-sodiation cathode additive | acs.org |

| 4-Aminobenzoic acid (4-ABA) | 0.82 V | MWCNTs/GCE in phosphate buffer (pH 7.0) | mdpi.com |

A significant challenge in the development of high-performance sodium-ion batteries (SIBs) is the loss of active sodium during the initial charging and cycling processes. Pre-sodiation, a strategy that introduces an additional source of sodium into the battery, is a promising solution to compensate for this loss. nih.gov

Electropolymerization for Modified Electrode Fabrication

4-aminobenzoic acid can be readily electropolymerized on an electrode surface to form a stable and conductive film of poly(4-aminobenzoic acid) (PABA). iau.ir This process is a simple and rapid method for fabricating modified electrodes with enhanced properties. mdpi.com The polymerization is typically carried out using cyclic potential sweeps, where the oxidation of the 4-aminobenzoic acid monomer leads to the formation of a polymer film. uc.ptresearchgate.net

The PABA films formed via electropolymerization are electroactive and significantly alter the characteristics of the underlying electrode. The modification of a glassy carbon electrode with a PABA film can lead to a 10.5-fold increase in the effective surface area and a 17.2-fold decrease in electron transfer resistance. mdpi.comnih.gov

The voltammetric behavior of PABA films has been characterized in various electrolytes.

In a pH 7.0 phosphate buffer, cyclic voltammograms of a PABA-modified electrode show a weakly-defined, reversible redox pair of peaks at 0.111 V and 0.091 V, along with an oxidation peak at 0.42 V. mdpi.com

In a Britton–Robinson buffer at pH 2.0, two quasi-reversible redox pairs are observed at 0.44/0.42 V and 0.59/0.54 V. mdpi.com

In 0.1 M perchloric acid, poly(p-ABA) films show a less reversible single redox transition. researchgate.net

These redox peaks are characteristic of the polymer film itself and are distinct from the signals of target analytes in sensor applications. The presence of carboxylic acid terminal groups on the polymer is crucial, as it allows for further functionalization or direct interaction with analytes. digitellinc.com

Table 2: Voltammetric Characteristics of Poly(4-Aminobenzoic Acid) Films

| Electrode System | Buffer/Electrolyte | Observed Redox Peaks (V) | Reference |

|---|---|---|---|

| poly(4-ABA)/MWCNTs/GCE | Phosphate buffer (pH 7.0) | 0.111 / 0.091 (reversible pair); 0.42 (oxidation) | mdpi.com |

| poly(p-ABA)/MWCNTs/GCE | Britton–Robinson buffer (pH 2.0) | 0.44 / 0.42 (quasi-reversible pair); 0.59 / 0.54 (quasi-reversible pair) | mdpi.com |

The unique properties of PABA films, including their stability, conductivity, and functional carboxylic acid groups, make them excellent platforms for developing sensitive and selective electrochemical sensors. iau.irdigitellinc.com These modified electrodes have been successfully employed for the detection of a diverse range of chemical and biological molecules.

The general principle involves the PABA film enhancing the electrochemical response towards a target analyte, either by catalyzing its redox reaction or by pre-concentrating it on the electrode surface. The performance of these sensors is often further improved by creating composite films, for instance, by incorporating multi-walled carbon nanotubes (MWCNTs) with PABA. mdpi.com

PABA-based sensors have demonstrated low detection limits and high sensitivity for various analytes. For example, a nano-Au/PABA film modified electrode was used to detect acetaminophen (B1664979) with a detection limit of 8.0 × 10⁻⁸ mol L⁻¹. iau.ir Similarly, a PABA/MWCNTs modified electrode achieved detection limits of 2.3 nmol L⁻¹ and 3.0 nmol L⁻¹ for the food dyes sunset yellow FCF and tartrazine, respectively. mdpi.comnih.gov The detection of the neurotransmitter dopamine, crucial in Parkinson's disease research, was achieved with a detection limit of 2.0 x 10⁻⁸ mol L⁻¹. nih.gov The versatility of this platform is further demonstrated by its application in detecting pesticides, phenols, and metal ions. mdpi.comdigitellinc.com

Table 3: Performance of Electrochemical Sensors Based on Poly(4-Aminobenzoic Acid) Films

| Analyte(s) | Electrode Modification | Technique | Detection Limit | Reference |

|---|---|---|---|---|

| Acetaminophen | nano-Au/poly(4-aminobenzoic acid)/Carbon Paste | Not specified | 8.0 x 10⁻⁸ mol L⁻¹ | iau.ir |

| Sunset Yellow FCF & Tartrazine | poly(4-ABA)/MWCNTs/GCE | Differential Pulse Voltammetry | 2.3 nmol L⁻¹ & 3.0 nmol L⁻¹ | mdpi.comnih.gov |

| Dopamine | poly(para-aminobenzoic acid)/GCE | HPLC with electrochemical detection | 2.0 x 10⁻⁸ mol L⁻¹ | nih.gov |

| Syringaldehyde & Vanillin | poly(p-ABA)/MWCNTs/GCE | Differential Pulse Voltammetry | 0.018 µmol L⁻¹ & 0.19 µmol L⁻¹ | mdpi.com |

Photochemistry and Environmental Transformation

Photodegradation Mechanisms under Ultraviolet Irradiation

Sodium 4-aminobenzoate (B8803810) can undergo degradation upon exposure to UV radiation, leading to the formation of various photoproducts. The mechanisms and kinetics of this degradation are influenced by factors such as the wavelength of irradiation, pH, and the presence of oxygen.

The photodegradation of p-aminobenzoic acid (PABA) is wavelength-dependent. It is reported to be stable under UVA (355 nm) irradiation but undergoes dissociation when exposed to UVB (>280 nm) and UVC (266 nm and 213 nm) radiation. mdpi.com The primary photochemical process upon UVB and UVC irradiation is the cleavage of an amino hydrogen atom, resulting in the formation of the 4-aminylbenzoic acid radical. mdpi.com

In deoxygenated aqueous solutions, the photoreactions of PABA are pH-dependent. The quantum yields for the formation of the main photoproducts are significantly lower at pH 7 (less than 10⁻⁴) and increase steadily to values greater than 10⁻³ at pH 11. nih.gov This pH dependence suggests the involvement of the deprotonated PABA radical cation as a key intermediate in the degradation pathway. nih.gov The degradation kinetics of PABA under UVB irradiation have been observed to follow first-order kinetics at pH 2 and second-order kinetics at pH 7 and 10. wooster.edu The degradation is slower at lower pH, where the intramolecular charge transfer process is less favorable. wooster.edu

In the presence of oxygen, the photodegradation process is altered, leading to different products and likely different kinetic parameters. The presence of natural substances like nitrate, bicarbonate, and natural organic matter (NOM) can also influence the photodegradation rates of PABA under simulated solar irradiation through various mechanisms, including radical scavenging and light screening.

Table 1: Summary of Photodegradation Kinetics of p-Aminobenzoic Acid (PABA)

| Condition | Wavelength | Observed Kinetics | Key Findings |

|---|---|---|---|

| Aqueous Solution (pH 2) | UVB | First-order | Slower degradation at lower pH. wooster.edu |

| Aqueous Solution (pH 7) | UVB | Second-order | Faster degradation compared to pH 2. wooster.edu |

| Aqueous Solution (pH 10) | UVB | Second-order | Faster degradation compared to pH 2. wooster.edu |

| Deoxygenated Aqueous Solution (pH 7.5-11) | 254 nm and >290 nm | pH-dependent quantum yields | Quantum yields increase with increasing pH. nih.gov |

| Parahydrogen Matrix | UVA (355 nm) | Stable | No degradation observed. mdpi.com |

The phototransformation of p-aminobenzoic acid (PABA) yields different products depending on the presence or absence of oxygen.

In deoxygenated aqueous solutions (pH 7.5-11), two primary photoproducts have been identified following irradiation with both 254 nm and >290 nm light:

4-(4'-aminophenyl)aminobenzoic acid

4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid nih.gov

The formation of these products is consistent with a pathway involving the PABA radical cation. nih.gov

In aerated aqueous solutions , irradiation of PABA leads to a rapid discoloration of the solution and the formation of several oxidation products. The three most abundant stable photoproducts identified are:

4-amino-3-hydroxybenzoic acid

4-aminophenol

4-(4'-hydroxyphenyl)aminobenzoic acid nih.gov

The latter product, 4-(4'-hydroxyphenyl)aminobenzoic acid, is formed through the rapid photo-induced oxidation of 4-(4'-aminophenyl)aminobenzoic acid in the presence of oxygen. nih.gov Studies suggest that 4-(2,5-cyclohexadien-4-one)iminobenzoic acid is an intermediate in this oxidation pathway. nih.gov

Under UVB and UVC irradiation in a parahydrogen matrix, the primary photoproduct is the 4-aminylbenzoic acid radical . mdpi.com A minor secondary photoproduct, the trans-hydrocarboxyl (HOCO) radical, was also observed following 213 nm irradiation. researchgate.net

Table 2: Identified Phototransformation Products of p-Aminobenzoic Acid (PABA)

| Condition | Identified Products |

|---|---|

| Deoxygenated Aqueous Solution | 4-(4'-aminophenyl)aminobenzoic acid nih.gov |

| 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid nih.gov | |

| Aerated Aqueous Solution | 4-amino-3-hydroxybenzoic acid nih.gov |

| 4-aminophenol nih.gov | |

| 4-(4'-hydroxyphenyl)aminobenzoic acid nih.gov | |

| Parahydrogen Matrix (UVB/UVC) | 4-aminylbenzoic acid radical mdpi.com |

Photophysical Properties and Ultraviolet Absorption Characteristics

The interaction of Sodium 4-aminobenzoate with UV light is not limited to photodegradation. Its photophysical properties, including its ability to absorb UV radiation and dissipate the energy, are fundamental to its application as a UV filter. patsnap.com The 4-aminobenzoate anion also exhibits interesting properties related to singlet oxygen quenching and phosphorescence.

p-Aminobenzoic acid (PABA) is an efficient reactor with singlet molecular oxygen (¹O₂). The rate constant for the reaction of ¹O₂ with PABA in buffered aqueous solution has been measured to be 8.9 x 10⁸ M⁻¹s⁻¹. nih.gov This rapid reaction indicates that while illuminated PABA solutions can produce singlet oxygen, PABA itself is also a very effective sink for this reactive oxygen species. nih.govnih.gov A Stern-Volmer analysis suggested that the interaction is primarily a chemical reaction rather than physical quenching. nih.gov

The ability to scavenge reactive oxygen species like singlet oxygen may contribute to the photoprotective effects of Sodium 4-aminobenzoate beyond its primary function as a UV absorber. By quenching ¹O₂, it can help mitigate oxidative damage to other molecules in its vicinity, thus exhibiting a photostabilizing effect.

The 4-aminobenzoate anion, the active species in Sodium 4-aminobenzoate, exhibits room-temperature phosphorescence (RTP) when adsorbed on various solid surfaces, such as filter paper or sodium acetate (B1210297). marquette.edu This phenomenon involves the emission of light from the triplet excited state of the molecule.

The RTP of aminobenzoic acids is influenced by several factors. The presence of alkali halides as external heavy atoms on the solid matrix can enhance the phosphorescence intensity. marquette.edu The emission decays are often non-exponential and can be resolved into two lifetime components. The short-lived component is generally insensitive to the concentration of the heavy atom perturber, while the long-lived component is markedly affected. marquette.edu

The proposed mechanism for this external heavy atom effect involves the formation of an exciplex between the excited 4-aminobenzoate molecule and the perturber in the ground state, although direct spin-orbit coupling also plays a role in the enhancement of RTP. marquette.edu The specific bonding interactions between the 4-aminobenzoate and the solid matrix are crucial in determining the phosphorescence quantum yield.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Sodium 4-aminobenzoate |

| p-Aminobenzoic acid |

| 4-aminylbenzoic acid radical |

| 4-(4'-aminophenyl)aminobenzoic acid |

| 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid |

| 4-amino-3-hydroxybenzoic acid |

| 4-aminophenol |

| 4-(4'-hydroxyphenyl)aminobenzoic acid |

| 4-(2,5-cyclohexadien-4-one)iminobenzoic acid |

| trans-hydrocarboxyl radical |

Interactions in Biochemical Pathways Non Clinical Contexts

Role as a Biosynthetic Intermediate in Microorganisms (e.g., Folate Production)

Sodium 4-aminobenzoate (B8803810), as 4-aminobenzoic acid (PABA), is a key precursor in the de novo synthesis of folate (Vitamin B9) in many bacteria, yeasts, fungi, and plants. nih.govyeastgenome.orgscirp.orgscirp.org Mammals, however, cannot synthesize folate and must obtain it from their diet, making the folate biosynthesis pathway an important area of study. nih.govyeastgenome.orgebi.ac.uk

The biosynthesis of PABA originates from chorismate, a key branch-point molecule in the shikimate pathway. scirp.orgscirp.orgnih.gov The conversion of chorismate to PABA is a two-step enzymatic process in microorganisms like Escherichia coli. nih.govunl.edu

Formation of 4-amino-4-deoxychorismate (ADC): The process is initiated by the transfer of an amide nitrogen group from glutamine to chorismate. This reaction is catalyzed by the interaction of two proteins, PabA and PabB, to form the intermediate 4-amino-4-deoxychorismate (ADC). unl.edu

Formation of 4-aminobenzoic acid (PABA): Subsequently, the enzyme 4-amino-4-deoxychorismate lyase (PabC) catalyzes the elimination of pyruvate (B1213749) from ADC, leading to the aromatization of the ring and the formation of PABA. nih.govunl.edu

Once synthesized, PABA is incorporated into the folate structure. The enzyme dihydropteroate (B1496061) synthase (DHPS) catalyzes the condensation of PABA with (2-amino-4-hydroxy-7,8-dihydropteridin-6-yl)methyl diphosphate. patsnap.comwikipedia.orgproteopedia.org This reaction forms dihydropteroate, a direct precursor to dihydrofolate and subsequently tetrahydrofolate, the biologically active form of folate. nih.govresearchgate.netwikipedia.org The vital role of PABA is demonstrated in knockout strains of microorganisms; for instance, a Lactococcus lactis strain unable to produce PABA could not synthesize folate unless PABA was supplied in the growth medium. nih.gov

The table below summarizes the key enzymes involved in the biosynthesis and initial utilization of PABA in the folate pathway.

| Enzyme | Abbreviation | EC Number | Function |

| Aminodeoxychorismate synthase | PabA / PabB | EC 2.6.1.85 | Catalyzes the conversion of chorismate to 4-amino-4-deoxychorismate (ADC). unl.edu |

| 4-amino-4-deoxychorismate lyase | PabC | EC 4.1.3.38 | Converts ADC to 4-aminobenzoic acid (PABA) and pyruvate. nih.gov |

| Dihydropteroate synthase | DHPS | EC 2.5.1.15 | Catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form 7,8-dihydropteroate. ebi.ac.ukwikipedia.org |

Interactions with Enzymes (e.g., Carbonic Anhydrase Inhibition)

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov While sulfonamides are the most well-known class of CA inhibitors, research has shown that derivatives of 4-aminobenzoic acid can also interact with and inhibit these enzymes.

Studies on frog gastric mucosa identified that membrane-bound carbonic anhydrase plays a role in acid secretion. This enzymatic activity could be inhibited by impermeant derivatives of aminobenzoic acid, demonstrating that molecules containing the 4-aminobenzoate structure can interact with the enzyme. nih.gov

More specific research has focused on synthetic derivatives of 4-aminobenzoic acid as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of 2-aryl-quinazolin-4-yl aminobenzoic acids were synthesized and evaluated for their inhibitory effects. The position of the carboxylic acid group on the aminobenzoic scaffold was found to be critical for inhibitory activity against different isoforms.

Notably, derivatives featuring the para-aminobenzoic acid (4-aminobenzoic acid) structure were the most effective inhibitors against the cytosolic isoform hCA II. nih.gov For example, the compound 4-((2-(4-methylphenyl)quinazolin-4-yl)amino)benzoic acid (a derivative, not sodium 4-aminobenzoate itself) showed the strongest inhibition of hCA II in its series with an inhibition constant (Kᵢ) of 3.9 µM. nih.gov